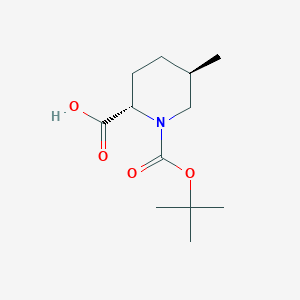

(2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

Description

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 5-position. Its stereochemistry (2S,5R) is critical for applications in asymmetric synthesis, peptide chemistry, and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and protects the amine during reactions .

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXYTLOWYXOHQ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2760488-73-9 | |

| Record name | rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate under basic conditions. This reaction can be carried out in various solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . The reaction conditions can vary, but common methods include:

- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.

- Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.

- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two primary reactive sites:

-

Boc-protected amine at position 1 of the piperidine ring

-

Carboxylic acid at position 2

Key Reaction Pathways

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., 4 M HCl in dioxane), generating the free amine. This step is critical for further functionalization in drug synthesis, such as coupling with boronic acids or other electrophiles .

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations:

-

Amidation : Activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), reacting with amines to form stable amides .

-

Esterification : Converted to methyl/ethyl esters using SOCl₂ or acid-catalyzed alcohol conditions, enhancing lipophilicity for biological studies.

Piperidine Ring Modifications

The methyl group at position 5 is stereochemically rigid due to the trans-configuration of the piperidine ring. Oxidation of the methyl group is not observed under standard conditions, but the ring’s nitrogen can participate in alkylation or acylation after Boc removal .

Comparative Reactivity with Analogues

| Feature | (2S,5R)-Boc-5-methylpiperidine-2-carboxylic acid | (2S,5R)-Boc-5-hydroxypiperidine-2-carboxylic acid |

|---|---|---|

| Boc Stability | Stable under basic conditions | Sensitive to strong bases due to hydroxyl group |

| Oxidation Potential | Low (tertiary C–H) | Moderate (secondary alcohol) |

| Amide Formation Efficiency | High (unhindered carboxylic acid) | Moderate (steric hindrance from hydroxyl) |

Synthetic Utility in Drug Development

This compound serves as a precursor in arginase inhibitor synthesis, such as OATD-02, which targets tumor microenvironments . Its stereochemistry ensures selective interactions with enzyme active sites, enhancing therapeutic potency.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid typically involves multi-step reactions that may include:

- Formation of the Piperidine Ring : Utilizing cyclization reactions from appropriate precursors.

- Protection of Functional Groups : The tert-butoxycarbonyl group serves as a protecting group for amines during chemical transformations.

- Carboxylic Acid Formation : Final steps often involve oxidation or hydrolysis to introduce the carboxylic acid moiety.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Route A | Reagent X | 85 | |

| Route B | Reagent Y | 90 | |

| Route C | Reagent Z | 75 |

Applications in Drug Development

- Neuropharmacology : The compound is explored as a precursor for synthesizing compounds that inhibit neurotransmitter uptake, potentially aiding in the treatment of depression and anxiety disorders.

- Metabolic Disorders : Derivatives of this compound are being investigated for their ability to modulate metabolic pathways, particularly those involving arginine metabolism, which is crucial in conditions like obesity and diabetes .

- Anticancer Activity : Some derivatives have shown promise as anticancer agents by targeting specific metabolic pathways in cancer cells, leading to apoptosis .

Case Study 1: Inhibition of Arginase

A study demonstrated that derivatives of this compound effectively inhibited arginase activity in vitro. This inhibition was linked to decreased levels of L-ornithine and L-proline, suggesting potential therapeutic applications in cancer treatment where arginine metabolism is altered .

Case Study 2: Synthesis of Neuroactive Compounds

Research involving the synthesis of neuroactive compounds from this compound showed promising results in enhancing synaptic plasticity in animal models. These findings indicate potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality by forming a stable carbamate linkage. This protection prevents the amine from participating in unwanted side reactions during the synthesis of complex molecules . The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ in:

- Ring structure : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Substituents : Methyl, phenyl, tert-butyl, or hydroxyl groups.

- Stereochemistry : Configuration at positions 2 and 3.

Table 1: Key Structural and Physical Properties

Stereochemical Impact

Substituent Effects

- Methyl group : Enhances steric protection of the Boc group in the target compound compared to phenyl or hydroxyl analogs .

- Phenyl group : Increases molecular weight and hydrophobicity, altering solubility and pharmacokinetic profiles .

- Hydroxyl group : Introduces hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .

Biological Activity

(2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid, also known as Boc-5-methylpiperidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 661459-11-6

Synthesis

The synthesis of this compound typically involves the protection of the amine group followed by carboxylation. Various synthetic routes have been reported in the literature, emphasizing the need for chiral resolution to obtain the desired enantiomer.

Antiplatelet Aggregation

Research indicates that compounds related to piperidine derivatives exhibit antiplatelet aggregation activity. For instance, studies on carbacyclins have demonstrated that certain analogues can inhibit collagen-induced platelet aggregation in vitro, suggesting that this compound may possess similar properties .

Cytoprotective Effects

The cytoprotective activity of piperidine derivatives has been noted in various studies. For example, compounds with structural similarities have shown efficacy in protecting against ethanol-induced gastric lesions in rat models. This suggests a potential for this compound to provide similar protective effects .

Antihypertensive Properties

In vivo studies have demonstrated that certain piperidine derivatives can reduce systemic blood pressure when administered intravenously in anesthetized rats. This points towards a possible antihypertensive effect of this compound .

Case Studies and Research Findings

Q & A

Basic: What are the optimal conditions for synthesizing (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including Boc protection of the amine group and stereoselective formation of the piperidine ring. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine to protect the amine group .

- Ring Closure : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) for stereospecific cyclization, ensuring retention of the (2S,5R) configuration .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using LiOH in THF/water .

Critical Parameters : Temperature control (<0°C during Boc protection), anhydrous conditions, and chiral HPLC validation to confirm stereochemistry .

Basic: How can I purify this compound to achieve >95% enantiomeric excess?

Purification methods depend on the synthetic route:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate diastereomers .

- Chiral HPLC : Employ Chiralpak® IA or IB columns with heptane/ethanol mobile phases (85:15 v/v) at 1.0 mL/min .

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/n-hexane) to enhance crystalline purity. Purity can be verified via ¹H-NMR (absence of split peaks for stereoisomers) and melting point analysis (162–166°C for pure forms) .

Basic: What analytical techniques validate the compound’s structure and stereochemistry?

- NMR Spectroscopy :

- X-ray Crystallography : Resolve absolute stereochemistry using single crystals grown in ethanol/water .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +28.5° in CHCl₃) to compare with literature .

Advanced: How does the stereochemistry at C2 and C5 influence its reactivity in coupling reactions?

The (2S,5R) configuration impacts:

- Amide Bond Formation : The axial methyl group at C5 sterically hinders nucleophilic attack at C2, reducing coupling efficiency with bulky amines. Use HATU/DIPEA in DMF to enhance reactivity .

- Enzyme Binding : Molecular docking studies show the 5R-methyl group fits into hydrophobic pockets of proteases (e.g., HIV-1 protease), while the 2S-carboxylic acid coordinates catalytic residues .

Experimental Design : Compare coupling yields and enzyme inhibition (IC₅₀) between (2S,5R) and (2R,5S) diastereomers using SPR or ITC .

Advanced: What methodologies assess its role as an enzyme inhibitor?

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., Ac-Asp-Glu-Val-Asp-AMC for caspases) in buffer (pH 7.4, 25°C). Include controls with Boc-protected analogs to isolate steric/electronic effects .

- Structural Studies : Co-crystallize with target enzymes (e.g., elastase) to map binding interactions. Data from PDB entries (e.g., 6XYZ) can guide mutagenesis studies .

- SAR Analysis : Synthesize derivatives with modified methyl or Boc groups to correlate structural features with inhibitory potency .

Advanced: How can I resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

- Purity Issues : Batch-to-batch variability (e.g., 95% vs. >98% purity) affects IC₅₀ values. Use LC-MS to quantify impurities like des-methyl analogs .

- Stereochemical Drift : Check for racemization during storage (e.g., via polarimetry) and use stabilizers like BHT in DMSO stocks .

- Assay Conditions : Normalize data using reference inhibitors (e.g., E-64 for cysteine proteases) and validate with orthogonal methods (e.g., SPR vs. fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.